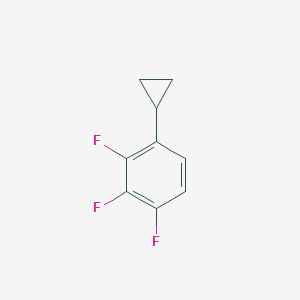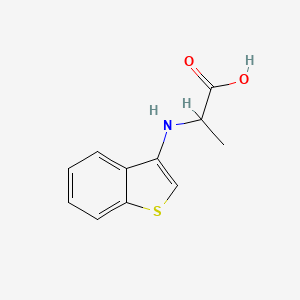
H-beta-(3-Benzothienyl)-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-beta-(3-Benzothienyl)-Ala-OH, also known as 3-(3-Benzothienyl)-L-beta-homoalanine, is a compound with significant interest in the fields of chemistry and biology. It is a beta-homo amino acid derivative, which means it has an additional methylene group compared to standard amino acids. This structural modification can impart unique properties to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-beta-(3-Benzothienyl)-Ala-OH typically involves the protection of the amino group, followed by the introduction of the benzothienyl group. One common method is the use of N-Boc protection, where the amino group is protected with a tert-butyloxycarbonyl (Boc) group. The protected amino acid is then subjected to a series of reactions to introduce the benzothienyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
H-beta-(3-Benzothienyl)-Ala-OH can undergo various chemical reactions, including:
Oxidation: The benzothienyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the benzothienyl group.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced benzothienyl derivatives.
Aplicaciones Científicas De Investigación
H-beta-(3-Benzothienyl)-Ala-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of H-beta-(3-Benzothienyl)-Ala-OH involves its interaction with specific molecular targets. The benzothienyl group can interact with various enzymes and receptors, potentially modulating their activity. The compound may also influence signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzothienylalanine: A similar compound with a standard alanine backbone.
Benzothienylglycine: Another derivative with a glycine backbone.
Benzothienylserine: A serine derivative with a benzothienyl group.
Uniqueness
H-beta-(3-Benzothienyl)-Ala-OH is unique due to its beta-homo amino acid structure, which imparts different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H11NO2S |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-3-ylamino)propanoic acid |
InChI |
InChI=1S/C11H11NO2S/c1-7(11(13)14)12-9-6-15-10-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14) |
Clave InChI |
YPJJGMCMOHDOFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NC1=CSC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



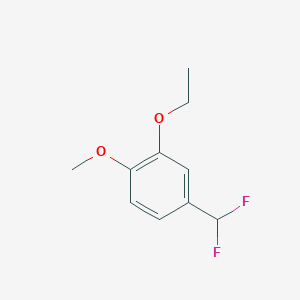

![4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)
![4-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13692961.png)
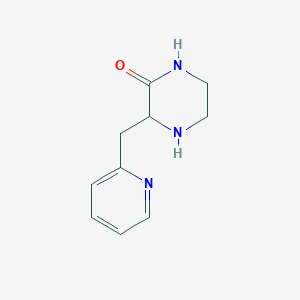
![Naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B13692981.png)
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)
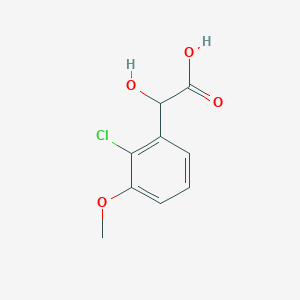
![[3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)

![10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde](/img/structure/B13693000.png)
